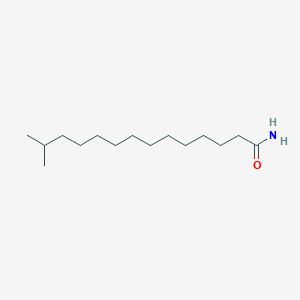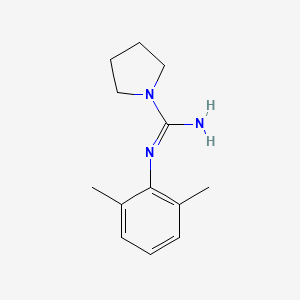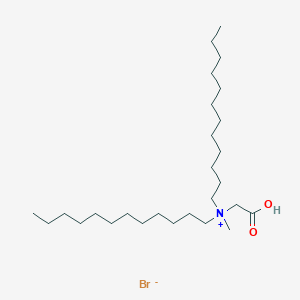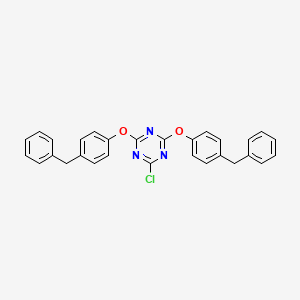
2,4-Bis(4-benzylphenoxy)-6-chloro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(4-benzylphenoxy)-6-chloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two benzylphenoxy groups and a chlorine atom attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-benzylphenoxy)-6-chloro-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-chloro-1,3,5-triazine with 4-benzylphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-benzylphenoxy)-6-chloro-1,3,5-triazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzyl groups can undergo oxidation to form benzaldehyde derivatives, while reduction can lead to the formation of benzyl alcohol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenolic and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are applied.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Hydrolysis: Phenolic and triazine derivatives.
Scientific Research Applications
2,4-Bis(4-benzylphenoxy)-6-chloro-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-benzylphenoxy)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(4-benzyloxy)-6-chloro-1,3,5-triazine
- 2,4-Bis(4-methylphenoxy)-6-chloro-1,3,5-triazine
- 2,4-Bis(4-ethoxyphenoxy)-6-chloro-1,3,5-triazine
Uniqueness
2,4-Bis(4-benzylphenoxy)-6-chloro-1,3,5-triazine is unique due to the presence of benzyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. The benzyl groups enhance the compound’s lipophilicity, making it more suitable for applications in organic synthesis and material science.
Properties
CAS No. |
64660-89-5 |
|---|---|
Molecular Formula |
C29H22ClN3O2 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2,4-bis(4-benzylphenoxy)-6-chloro-1,3,5-triazine |
InChI |
InChI=1S/C29H22ClN3O2/c30-27-31-28(34-25-15-11-23(12-16-25)19-21-7-3-1-4-8-21)33-29(32-27)35-26-17-13-24(14-18-26)20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
InChI Key |
AHLDSYDONNLSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=NC(=NC(=N3)Cl)OC4=CC=C(C=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
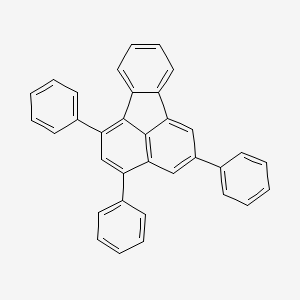
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
